

# Upadacitinib cost-effectiveness compared to biologics

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## Compound Focus: Upadacitinib

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## Cost-Effectiveness in Ulcerative Colitis (UC)

The table below outlines the incremental cost-effectiveness ratios (ICERs) for **upadacitinib** compared to various biologics and small-molecule drugs. An ICER represents the additional cost per quality-adjusted life-year (QALY) gained, a standard metric in health economics.

Table: Cost-Effectiveness of Upadacitinib in UC [1]

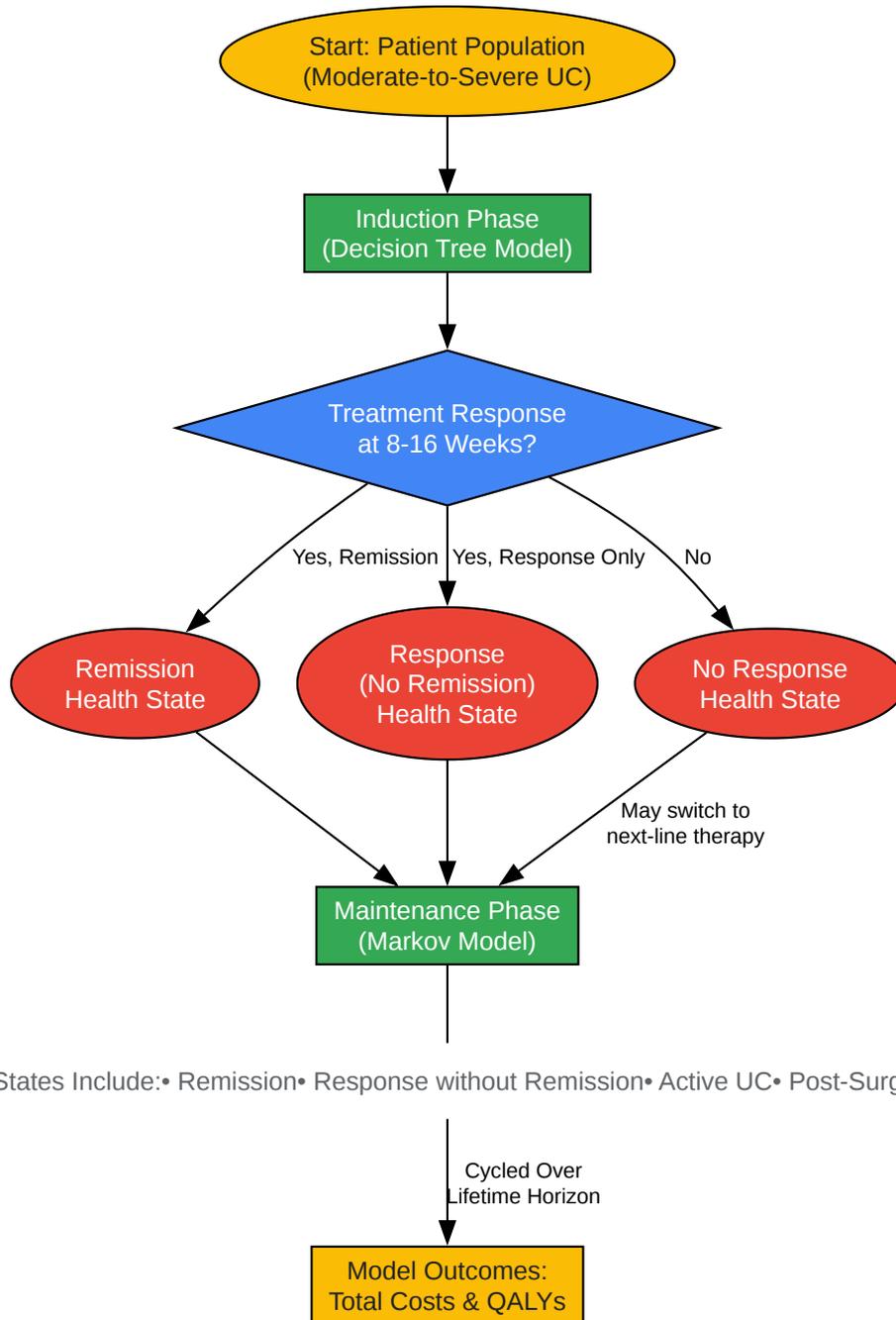
Patient Population	Comparator Drug	QALY Gain with Upadacitinib	Incremental Cost-Effectiveness Ratio (ICER)
Bio-Naïve	Adalimumab	0.833	€18,618
	Golimumab	0.670	€21,682
	Infliximab	0.671	€17,864
	Ozanimod	0.783	€15,637
	Tofacitinib	0.314	€30,061
	Ustekinumab	0.577	€12,776

Patient Population	Comparator Drug	QALY Gain with Upadacitinib	Incremental Cost-Effectiveness Ratio (ICER)
	Vedolizumab	0.522	€16,263
<b>Bio-Exposed</b>	Adalimumab	0.784	€16,396
	Ozanimod	0.697	€13,661
	Tofacitinib	0.514	€17,074
	Ustekinumab	0.723	€10,975
	Vedolizumab	0.719	€13,881

> **Note on ICER Interpretation:** Whether these ICER values are considered "cost-effective" depends on a country's specific willingness-to-pay threshold. The study concluded that **upadacitinib** was a cost-effective option in Greece, but this conclusion may not be generalizable to other healthcare systems [1].

## Economic Evaluation Methodology

The cost-effectiveness data presented above is generated through a standardized health economic model. The following diagram illustrates the general structure and workflow of such an analysis.



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### Key Model Components [2]:

- **Model Structure:** A hybrid model combining an initial **decision tree** for the induction phase (typically 8-16 weeks) with a long-term **Markov model** for the maintenance phase. The Markov model uses 4-week cycles to simulate the disease course over a patient's lifetime.
- **Health States:** Patients transition between states like **Remission**, **Response without remission**, **Active UC**, and **Post-Surgical states**. Each state is assigned a specific utility value (quality-of-life weight) and cost.
- **Key Inputs:**
  - **Clinical Data:** Probabilities of clinical response and remission are derived from randomized controlled trials (RCTs) and network meta-analyses (NMAs) when head-to-head trials are unavailable [2].
  - **Cost Data:** Includes drug acquisition, administration, monitoring, disease management, and adverse event costs [1] [2].
  - **Utilities:** Health state values obtained from published literature to calculate QALYs.

## Efficacy & Safety Context

For a complete comparison, efficacy and safety data are essential to contextualize the cost-effectiveness results.

- **Efficacy:** A 2025 systematic review confirmed that **upadacitinib** is effective for immune-mediated diseases like UC and Crohn's disease, significantly improving clinical remission and symptoms compared to placebo [3]. Real-world studies also show high persistence and response rates in patients who previously failed biologic therapies [4].
- **Safety:** The same review found overall adverse event rates for **upadacitinib** were generally similar to control groups. However, there is a **higher risk of infections, particularly herpes zoster** [3]. Other JAK inhibitors carry warnings for serious infections, major cardiovascular events, and thrombosis, though real-world studies of **upadacitinib** have reported no such events in their cohorts [4] [2].

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